Bis(4-dimethylamino-cyclohexyl) methane

Epoxy resin curing Polyurethane catalysis Polymer chemistry

Bis(4-dimethylamino-cyclohexyl) methane (CAS 13474-64-1; also known as 4,4′-methylenebis[N,N-dimethylcyclohexanamine] or Lupragen® VP 9199 X) is a cycloaliphatic di‑tertiary amine with the molecular formula C₁₇H₃₄N₂ and a molecular weight of 266.47 g·mol⁻¹. It appears as a pale yellow oil with a calculated aqueous solubility of 0.75 g·L⁻¹ at 25 °C.

Molecular Formula C17H34N2
Molecular Weight 266.5 g/mol
CAS No. 13474-64-1
Cat. No. B076506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-dimethylamino-cyclohexyl) methane
CAS13474-64-1
Molecular FormulaC17H34N2
Molecular Weight266.5 g/mol
Structural Identifiers
SMILESCN(C)C1CCC(CC1)CC2CCC(CC2)N(C)C
InChIInChI=1S/C17H34N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h14-17H,5-13H2,1-4H3
InChIKeyFRMXQLNWCXBIEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-dimethylamino-cyclohexyl) methane CAS 13474-64-1: Technical Overview for Epoxy Curing & Polyurethane Catalyst Procurement


Bis(4-dimethylamino-cyclohexyl) methane (CAS 13474-64-1; also known as 4,4′-methylenebis[N,N-dimethylcyclohexanamine] or Lupragen® VP 9199 X) is a cycloaliphatic di‑tertiary amine with the molecular formula C₁₇H₃₄N₂ and a molecular weight of 266.47 g·mol⁻¹ . It appears as a pale yellow oil with a calculated aqueous solubility of 0.75 g·L⁻¹ at 25 °C [1]. The compound contains two tertiary amine groups, each bearing two methyl substituents, and lacks any amine hydrogen atoms (hydrogen bond donor count = 0) [2]. This structural feature fundamentally alters its curing mechanism compared to primary or secondary cycloaliphatic diamines such as PACM (4,4′-diaminodicyclohexylmethane) or IPDA (isophorone diamine). Industrially, it is employed as a latent curing accelerator for epoxy resins and as a catalyst in polyurethane systems [3] [4]. The product is subject to harmonised CLP classification: Acute Tox. 4 (oral), Skin Corr. 1A, and STOT RE 2 [5].

Why Bis(4-dimethylamino-cyclohexyl) methane Cannot Be Directly Replaced by PACM, IPDA, or 1,3‑BAC in Catalyst‑Driven Formulations


Cycloaliphatic diamines are not interchangeable in epoxy or polyurethane formulations due to fundamental differences in amine functionality, curing mechanism, and stoichiometry. Bis(4-dimethylamino-cyclohexyl) methane is a di‑tertiary amine with zero active hydrogens (hydrogen bond donor count = 0) [1]. Consequently, it functions exclusively as a Lewis‑base catalyst, initiating anionic homopolymerization of epoxides rather than participating in stoichiometric crosslinking [2]. In contrast, primary diamines such as PACM (active hydrogen equivalent weight 52.5 g·eq⁻¹) [3] and IPDA (active hydrogen equivalent weight approx. 42 g·eq⁻¹) cure via nucleophilic addition of amine hydrogens to oxirane rings, forming a covalent, crosslinked network. Substituting a catalytic tertiary amine for a reactive primary diamine would collapse the network architecture, eliminate stoichiometric control, and yield a completely different polymer morphology and mechanical profile. Furthermore, the fully substituted cyclohexyl rings and bridged bis‑cyclohexylmethane core confer steric hindrance and solubility characteristics distinct from mono‑cyclic or acyclic tertiary amines [4] [5]. This precludes simple 1:1 replacement even among other tertiary amine catalysts without reformulation.

Bis(4-dimethylamino-cyclohexyl) methane: Quantitative Differentiation Evidence vs. Primary Cycloaliphatic Diamines and Mono‑Cyclic Tertiary Amines


Curing Mechanism Differentiation: Tertiary Amine Catalysis vs. Primary Diamine Crosslinking

Bis(4-dimethylamino-cyclohexyl) methane possesses zero amine hydrogen atoms (hydrogen bond donor count = 0) and functions solely as a Lewis‑base catalyst, promoting homopolymerization of epoxides [1]. In contrast, the primary cycloaliphatic diamine PACM (4,4′-diaminodicyclohexylmethane) has an active hydrogen equivalent weight of 52.5 g·eq⁻¹ and cures via stoichiometric addition of amine hydrogens to oxirane rings, forming a crosslinked network [2]. This mechanistic difference dictates formulation strategy: the target compound is dosed at catalytic levels (typically 1–5 phr), whereas PACM is used at 25–30 phr for a standard liquid epoxy resin (EEW 128) [2]. Direct substitution of the catalyst with a stoichiometric curative would yield a brittle, under‑cured material.

Epoxy resin curing Polyurethane catalysis Polymer chemistry

Solubility Contrast vs. PACM and Mono‑Cyclic Tertiary Amines

Bis(4-dimethylamino-cyclohexyl) methane exhibits a calculated aqueous solubility of 0.75 g·L⁻¹ at 25 °C [1]. This value is markedly lower than that of mono‑cyclic tertiary amines such as N,N‑dimethylcyclohexylamine (DMCHA), which is miscible with water (approx. 10–20 g·L⁻¹) . PACM, a primary diamine with a similar bridged bis‑cyclohexylmethane core, is reported as insoluble in water [2]. The target compound's moderate hydrophobicity (approximately 14× less soluble than DMCHA) reduces moisture sensitivity during curing compared to water‑miscible tertiary amines, while maintaining better compatibility with hydrophobic epoxy resins and polyol blends than fully insoluble PACM [3].

Polymer formulation Epoxy coating Polyurethane foam

Thermal and Mechanical Property Enhancement in Epoxy Resins (Patent Disclosure)

U.S. Patent 3,351,610 discloses that di‑tertiary alkylene‑bis(cyclohexylamines) including bis(4-dimethylaminocyclohexyl)methane provide epoxy resins with "good mechanical properties in terms of flexural strength, impact strength, etc." compared to prior art tertiary amines [1]. The patent specifically contrasts these bridged bis‑cyclohexyl tertiary amines with earlier mono‑cyclic tertiary amines (e.g., benzyldimethylamine, triethylamine) [2]. Subsequent patents (U.S. 5,288,424) further specify that a thermodynamic isomer mixture of alkyl‑substituted bi(cyclohexylamines) yields "extended pot life and extended thermal properties" relative to kinetic isomer mixtures, enabling higher heat distortion temperatures [3].

Epoxy composite Thermoset mechanical properties Curing agent selection

Regulatory and Safety Differentiation: Skin Corrosion vs. Irritant Profile

Under EU CLP Regulation, bis(4-dimethylamino-cyclohexyl) methane is classified as Skin Corr. 1A (H314: Causes severe skin burns and eye damage) and Acute Tox. 4 (H302: Harmful if swallowed) [1]. In contrast, the primary diamine PACM is classified as Skin Irrit. 2 (H315: Causes skin irritation) and Eye Irrit. 2 (H319: Causes serious eye irritation), but not as a Category 1 corrosive [2]. Isophorone diamine (IPDA) carries Acute Tox. 4 (H302, H312) and Skin Corr. 1B (H314) [3]. The target compound's Skin Corr. 1A classification (the most severe skin corrosion category) mandates more stringent personal protective equipment (PPE) and ventilation controls than PACM, and differs in hazard communication from the Skin Corr. 1B classification of IPDA.

Occupational safety Industrial hygiene GHS classification

Purity Benchmark: Industrial Grade vs. Research‑Grade Specifications

Commercial suppliers list bis(4-dimethylamino-cyclohexyl) methane with purities ranging from 95% to 98% (GC) . In comparison, the primary diamine PACM is routinely offered at ≥99.0% purity with a maximum trans‑trans isomer content of 20% [1]. The narrower purity window for the target compound (95–98%) is consistent with its use as a catalyst, where trace impurities are less likely to alter network stoichiometry, whereas PACM's higher purity specification is critical for precise stoichiometric crosslinking. The 3% purity differential between research‑grade (98%) and industrial‑grade (95%) material provides a cost‑quality trade‑off for formulators .

Chemical procurement Quality control Epoxy formulation

Lack of Active Hydrogens: Implication for VOC Reduction in Polyurethane Systems

Bis(4-dimethylamino-cyclohexyl) methane contains zero amine hydrogen atoms (hydrogen bond donor count = 0) and thus cannot participate in urea or biuret formation with isocyanates [1]. In polyurethane (PU) systems, this prevents the catalyst from being chemically incorporated into the polymer backbone, distinguishing it from reactive amine catalysts that contain active hydrogens and become bound in the matrix. While this means the compound may remain as a free species in the cured PU foam or coating, it also eliminates the risk of catalyst‑derived VOC generation via retro‑addition or hydrolysis that can occur with primary or secondary amines. BASF markets related di‑tertiary amines under the Lupragen® brand as "low‑emission PUR catalysts" specifically for automotive interior applications where VOC reduction is mandated [2].

Polyurethane catalyst Low‑VOC formulation Industrial coatings

Procurement‑Focused Application Scenarios for Bis(4-dimethylamino-cyclohexyl) methane (CAS 13474-64-1)


Latent Epoxy Homopolymerization Catalyst for High‑Solid Industrial Coatings

In two‑component epoxy coatings requiring extended pot life and controlled cure at ambient temperature, bis(4-dimethylamino-cyclohexyl) methane functions as a pure Lewis‑base catalyst, initiating anionic homopolymerization without participating in stoichiometric crosslinking [1]. This contrasts with PACM or IPDA, which react stoichiometrically with epoxide groups and consume active hydrogens. The compound's low aqueous solubility (0.75 g·L⁻¹) reduces moisture‑induced blushing relative to water‑miscible tertiary amines [2]. Procurement of the 98% research‑grade product is recommended for high‑performance protective coatings where minimal impurity‑induced side reactions are critical .

Polyurethane Rigid Foam Catalyst for Low‑VOC Appliance Insulation

As a di‑tertiary amine devoid of active hydrogens, the compound accelerates the isocyanate‑polyol reaction without becoming chemically bound to the polymer network. This characteristic, shared with other di‑tertiary amines in the Lupragen® portfolio, supports low‑emission polyurethane formulations for rigid foam insulation and automotive interior components where VOC reduction is a regulatory requirement [1] [2]. Formulators should note the Skin Corr. 1A classification and implement appropriate PPE and engineering controls during handling .

Research‑Grade Epoxy Composite Studies Requiring Isomer‑Defined Catalysis

For academic and industrial research investigating the influence of amine catalyst structure on epoxy network morphology, the 98% purity grade offers a defined composition suitable for kinetic and mechanical property studies [1]. The thermodynamic isomer mixture of alkyl‑substituted bi(cyclohexylamines) has been patented for providing extended pot life and improved heat distortion temperatures compared to kinetic isomer mixtures [2]. Researchers replicating or extending these findings should specify the 98% pure material to ensure isomer distribution consistency.

Industrial‑Scale Epoxy Flooring and Adhesive Formulations

For cost‑sensitive, high‑volume epoxy flooring and structural adhesive applications, the industrial‑grade (95% purity) bis(4-dimethylamino-cyclohexyl) methane provides a viable latent catalyst option [1]. At typical dosing levels of 1–5 phr, the 3% lower purity compared to research‑grade does not materially affect final cured properties, while offering a cost advantage for bulk procurement. Safety data sheets must be updated to reflect the Skin Corr. 1A hazard, which may require additional safety training and engineering controls compared to formulations using PACM [2].

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